![molecular formula C3H6O3 B583790 DL-[1,2-13C2]甘油醛 CAS No. 478529-51-0](/img/structure/B583790.png)

DL-[1,2-13C2]甘油醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

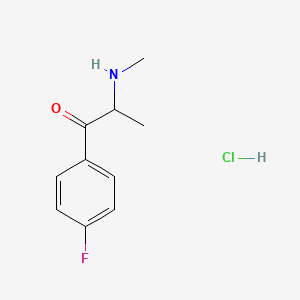

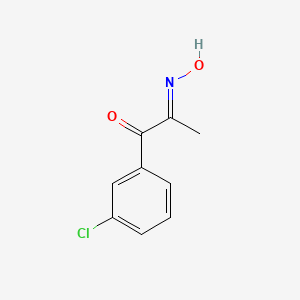

DL-[1,2-13C2]glyceraldehyde is an isotope form of glyceraldehyde . Glyceraldehyde is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose . It serves as an efficient cross-linking agent and is considered non-toxic . It is an intermediate of a number of metabolic pathways such as glycolysis and the pentose phosphate pathway .

Synthesis Analysis

Researchers have suggested that the condensation of low-molecular-weight aldehydes under basic conditions (e.g., pH > 11) is the prebiotic reaction responsible for the abiotic formation of carbohydrates . This study investigates the stability of DL-glyceraldehyde and its reaction products under the simulated conditions of an Archean surface hydrothermal system . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron (III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .Molecular Structure Analysis

The molecular formula of DL-[1,2-13C2]glyceraldehyde is (13C)2CH6O3 . The molecular weight is 92.06 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .Chemical Reactions Analysis

DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions under certain conditions . For example, under simulated hydrothermal conditions, it decomposes into low-molecular-weight compounds and transforms into sugar-like molecules .Physical And Chemical Properties Analysis

DL-[1,2-13C2]glyceraldehyde is a solid substance . It has a molecular weight of 92.06 and a molecular formula of (13C)2CH6O3 . It is stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .科学研究应用

同位素标记化合物的合成:DL-[1,2-^13C2]甘油醛已被用于同位素标记化合物的合成。例如,一项研究证明了由转酮醇酶催化的从 DL-[1,2-^13C2]甘油醛合成 D-[1,2-^13C2]木酮糖,这在碳水化合物化学和代谢研究中具有重要意义 (Demuynck 等,1990)。

结构分析:该化合物已被研究其分子结构。DL-甘油醛的 X 射线研究揭示了其椅式对称对二氧六环结构,这对于理解其化学行为非常重要 (Senma 等,1973)。

二聚化研究:已经对 DL-和 D-甘油醛的自发二聚化进行了研究,提供了对所得非对映异构体的分子结构和稳定性的见解 (García-Jiménez 等,2005)。

糖酵解和蛋白质合成的抑制:已经发现 DL-甘油醛会抑制糖酵解并抑制标记氨基酸掺入蛋白质,从而提供了对正常和肿瘤组织中代谢过程的见解 (Guidotti 等,1964)。

水溶液中还原糖的分析:已经分析了水溶液中的 DL-甘油醛以确定还原糖的组成,有助于理解碳水化合物化学 (Angyal 和 Wheen,1980)。

非酶促反应的研究:它已参与非酶促相互作用的研究,例如研究乙醛酸与氨基酸的相互作用,突出了其在晚期糖基化终产物形成中的作用 (Dutta 等,2007)。

化学进化研究:已经在化学进化背景下研究了 DL-甘油醛,特别是在伽马射线照射下,有助于理解前生物化学 (Cruz-Castañeda 等,2017)。

安全和危害

未来方向

Research on DL-[1,2-13C2]glyceraldehyde and similar compounds continues to be of interest, particularly in the context of chemical evolution and the origin of life . The study of the stability of DL-glyceraldehyde and its reaction products under simulated conditions of an Archean surface hydrothermal system is one such area of ongoing research .

属性

IUPAC Name |

2,3-dihydroxy(1,2-13C2)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-ZKDXJZICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH]([13CH]=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.063 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)